molecular formula C16H17N3O2 B5109867 N-(4-methylbenzyl)-N'-(4-pyridinylmethyl)ethanediamide

N-(4-methylbenzyl)-N'-(4-pyridinylmethyl)ethanediamide

Cat. No. B5109867
M. Wt: 283.32 g/mol
InChI Key: ZHDFECSAKDHVCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methylbenzyl)-N'-(4-pyridinylmethyl)ethanediamide, also known as MPEDA, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various biological processes.

Mechanism of Action

The mechanism of action of N-(4-methylbenzyl)-N'-(4-pyridinylmethyl)ethanediamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in the biological processes mentioned above. For example, N-(4-methylbenzyl)-N'-(4-pyridinylmethyl)ethanediamide has been shown to inhibit the activity of matrix metalloproteinases, which are involved in tumor invasion and metastasis. N-(4-methylbenzyl)-N'-(4-pyridinylmethyl)ethanediamide has also been reported to inhibit the activity of cyclooxygenase-2, which is involved in inflammation.
Biochemical and Physiological Effects
N-(4-methylbenzyl)-N'-(4-pyridinylmethyl)ethanediamide has been reported to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, reduction of oxidative stress, and modulation of immune responses. These effects are believed to be mediated by the inhibition of various enzymes and signaling pathways, as mentioned above.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(4-methylbenzyl)-N'-(4-pyridinylmethyl)ethanediamide in lab experiments is its potent activity against cancer cells and Gram-negative bacteria. This makes it a promising candidate for the development of new cancer therapies and antimicrobial agents. However, one of the limitations of using N-(4-methylbenzyl)-N'-(4-pyridinylmethyl)ethanediamide is its potential toxicity, which needs to be further evaluated in preclinical studies.

Future Directions

There are several future directions for the research on N-(4-methylbenzyl)-N'-(4-pyridinylmethyl)ethanediamide. One direction is the development of new cancer therapies and antimicrobial agents based on N-(4-methylbenzyl)-N'-(4-pyridinylmethyl)ethanediamide. Another direction is the evaluation of the potential toxicity of N-(4-methylbenzyl)-N'-(4-pyridinylmethyl)ethanediamide in preclinical studies. Additionally, the mechanism of action of N-(4-methylbenzyl)-N'-(4-pyridinylmethyl)ethanediamide needs to be further elucidated to fully understand its biological effects. Finally, the development of new synthesis methods for N-(4-methylbenzyl)-N'-(4-pyridinylmethyl)ethanediamide could improve its yield and purity.

Synthesis Methods

The synthesis of N-(4-methylbenzyl)-N'-(4-pyridinylmethyl)ethanediamide involves the reaction of 4-methylbenzylamine with 4-pyridinylmethylamine in the presence of ethyl chloroformate and triethylamine. The resulting product is then purified using column chromatography to obtain pure N-(4-methylbenzyl)-N'-(4-pyridinylmethyl)ethanediamide. This method has been reported to have a yield of up to 80%.

Scientific Research Applications

N-(4-methylbenzyl)-N'-(4-pyridinylmethyl)ethanediamide has been studied for its potential applications in various biological processes, including cancer therapy, neuroprotection, and antimicrobial activity. In cancer therapy, N-(4-methylbenzyl)-N'-(4-pyridinylmethyl)ethanediamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroprotection, N-(4-methylbenzyl)-N'-(4-pyridinylmethyl)ethanediamide has been reported to protect neurons from oxidative stress and reduce inflammation. In antimicrobial activity, N-(4-methylbenzyl)-N'-(4-pyridinylmethyl)ethanediamide has been found to have potent activity against Gram-negative bacteria.

properties

IUPAC Name

N-[(4-methylphenyl)methyl]-N'-(pyridin-4-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c1-12-2-4-13(5-3-12)10-18-15(20)16(21)19-11-14-6-8-17-9-7-14/h2-9H,10-11H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHDFECSAKDHVCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C(=O)NCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(4-Methylphenyl)methyl]-N-[(pyridin-4-YL)methyl]ethanediamide

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